N-[2-(3-hydroxyoxan-3-yl)ethyl]-4-(morpholine-4-carbonyl)benzamide
Description
N-[2-(3-hydroxyoxan-3-yl)ethyl]-4-(morpholine-4-carbonyl)benzamide is a synthetic organic compound characterized by its complex structure, which includes a benzamide core, a morpholine ring, and a hydroxyoxane moiety
Properties
IUPAC Name |
N-[2-(3-hydroxyoxan-3-yl)ethyl]-4-(morpholine-4-carbonyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O5/c22-17(20-8-7-19(24)6-1-11-26-14-19)15-2-4-16(5-3-15)18(23)21-9-12-25-13-10-21/h2-5,24H,1,6-14H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZBFOHHPPQTDJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)(CCNC(=O)C2=CC=C(C=C2)C(=O)N3CCOCC3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-hydroxyoxan-3-yl)ethyl]-4-(morpholine-4-carbonyl)benzamide typically involves multiple steps:
Formation of the Benzamide Core: The initial step involves the reaction of 4-aminobenzoic acid with an appropriate acylating agent to form the benzamide core.
Introduction of the Morpholine Ring: The morpholine ring is introduced via a nucleophilic substitution reaction, where the benzamide derivative reacts with morpholine under basic conditions.
Attachment of the Hydroxyoxane Moiety: The final step involves the attachment of the hydroxyoxane moiety through an etherification reaction, where the hydroxy group of the oxane ring reacts with an appropriate alkylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group in the oxane ring can undergo oxidation to form a ketone or aldehyde.
Reduction: The carbonyl group in the benzamide core can be reduced to form an amine.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of ketones or aldehydes from the hydroxy group.
Reduction: Formation of amines from the carbonyl group.
Substitution: Formation of various substituted morpholine derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-[2-(3-hydroxyoxan-3-yl)ethyl]-4-(morpholine-4-carbonyl)benzamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a subject of interest in pharmacological studies.
Industry
In industrial applications, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique structure allows for the design of materials with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of N-[2-(3-hydroxyoxan-3-yl)ethyl]-4-(morpholine-4-carbonyl)benzamide involves its interaction with specific molecular targets. The benzamide core may interact with enzymes or receptors, while the morpholine ring and hydroxyoxane moiety can modulate the compound’s binding affinity and specificity. These interactions can influence various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
N-[2-(3-hydroxyoxan-3-yl)ethyl]-4-(piperidine-4-carbonyl)benzamide: Similar structure but with a piperidine ring instead of a morpholine ring.
N-[2-(3-hydroxyoxan-3-yl)ethyl]-4-(pyrrolidine-4-carbonyl)benzamide: Similar structure but with a pyrrolidine ring instead of a morpholine ring.
Uniqueness
N-[2-(3-hydroxyoxan-3-yl)ethyl]-4-(morpholine-4-carbonyl)benzamide is unique due to the presence of the morpholine ring, which can influence its chemical reactivity and biological activity. The combination of the benzamide core, morpholine ring, and hydroxyoxane moiety provides a distinct set of properties that differentiate it from similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
